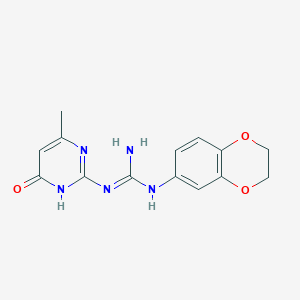![molecular formula C12H11N5O3S B11049194 (1S,2S,5R)-2-[4-(pyridin-3-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11049194.png)
(1S,2S,5R)-2-[4-(pyridin-3-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1S,2S,5R)-2-[4-(pyridin-3-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[321]octan-4-one is a complex organic molecule featuring a unique bicyclic structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-2-[4-(pyridin-3-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile under controlled temperature and pressure conditions.
Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a cycloaddition reaction involving an azide and a nitrile compound.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone or pyridinyl groups, potentially converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl and tetrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological targets could lead to the development of new therapeutics.
Medicine
Due to its structural complexity, the compound may exhibit pharmacological properties such as enzyme inhibition or receptor modulation, making it useful in medicinal chemistry research.
Industry
In the materials science industry, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which (1S,2S,5R)-2-[4-(pyridin-3-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require further experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S,5R)-2-[4-(pyridin-3-yl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one: Similar structure but with an oxo group instead of a thioxo group.
(1S,2S,5R)-2-[4-(pyridin-3-yl)-5-amino-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one: Similar structure with an amino group.
Uniqueness
The presence of the thioxo group in (1S,2S,5R)-2-[4-(pyridin-3-yl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one distinguishes it from its analogs, potentially imparting unique chemical reactivity and biological activity.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C12H11N5O3S |
|---|---|
Peso molecular |
305.31 g/mol |
Nombre IUPAC |
(1S,2S,5R)-2-(4-pyridin-3-yl-5-sulfanylidenetetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C12H11N5O3S/c18-9-4-8(10-6-19-11(9)20-10)17-12(21)16(14-15-17)7-2-1-3-13-5-7/h1-3,5,8,10-11H,4,6H2/t8-,10+,11+/m0/s1 |
Clave InChI |
LIOJSDDZKFHIEH-JMJZKYOTSA-N |
SMILES isomérico |
C1[C@@H]([C@H]2CO[C@@H](C1=O)O2)N3C(=S)N(N=N3)C4=CN=CC=C4 |
SMILES canónico |
C1C(C2COC(C1=O)O2)N3C(=S)N(N=N3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



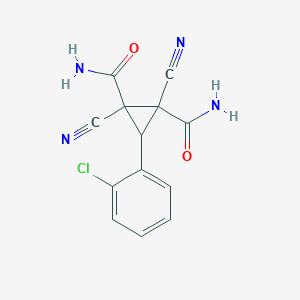
![4-[3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline](/img/structure/B11049117.png)

![5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione](/img/structure/B11049141.png)
![Carbamic acid, [2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B11049143.png)
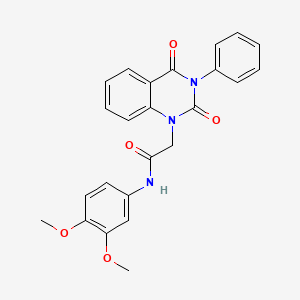
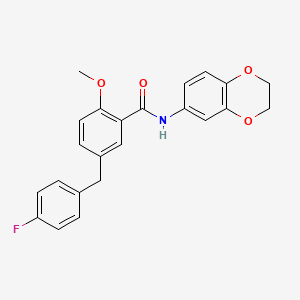
![2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11049170.png)
![(4-chlorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol](/img/structure/B11049171.png)
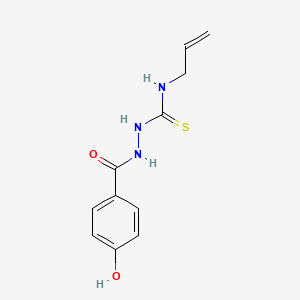
![Methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate](/img/structure/B11049182.png)
![2-(1-Adamantyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11049185.png)
![N-[(4-{3-[(4-chlorophenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide](/img/structure/B11049189.png)
